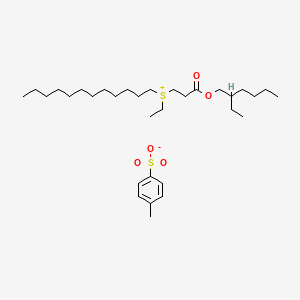
4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a diazonium group, which is known for its versatility in organic synthesis, particularly in the formation of azo compounds and in electrophilic aromatic substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Bis(benzyl)amino)-3-ethoxyaniline. The process begins with the preparation of 4-(Bis(benzyl)amino)-3-ethoxyaniline through the reaction of 4-amino-3-ethoxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting 4-(Bis(benzyl)amino)-3-ethoxyaniline is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. The final step involves the addition of hexafluorophosphoric acid to precipitate the diazonium hexafluorophosphate salt.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes for diazotization and the use of automated systems for precise temperature control and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions, forming azo compounds when reacted with aromatic compounds.
Coupling Reactions: It can couple with phenols and amines to form azo dyes.
Reduction: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typically involves aromatic compounds and a catalyst such as copper powder.
Coupling Reactions: Often carried out in an alkaline medium with phenols or amines.
Reduction: Sodium sulfite or stannous chloride can be used as reducing agents.
Major Products
Azo Compounds: Formed through coupling reactions.
Aniline Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly azo compounds.
Material Science: Employed in the preparation of advanced materials, including polymers and dyes.
Biological Studies: Investigated for its potential use in biological labeling and imaging due to its ability to form stable azo compounds.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of compounds with biological activity.
Mécanisme D'action
The mechanism of action of 4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate primarily involves the reactivity of the diazonium group. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack by aromatic compounds, leading to the formation of azo compounds. This reactivity is exploited in various coupling reactions, where the diazonium group acts as an electrophile, reacting with nucleophiles such as phenols and amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bis(benzyl)amino)-3-methoxybenzenediazonium hexafluorophosphate: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Bis(benzyl)amino)-3-chlorobenzenediazonium hexafluorophosphate: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate imparts unique electronic and steric properties, influencing its reactivity and the types of products formed in reactions. This makes it distinct from its analogs with different substituents, offering unique advantages in specific synthetic applications.
Propriétés
Numéro CAS |
85099-29-2 |
|---|---|
Formule moléculaire |
C22H22F6N3OP |
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
4-(dibenzylamino)-3-ethoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C22H22N3O.F6P/c1-2-26-22-15-20(24-23)13-14-21(22)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;1-7(2,3,4,5)6/h3-15H,2,16-17H2,1H3;/q+1;-1 |
Clé InChI |
XXHWLTHTARBRNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)




